molecular formula C16H17F3O3 B14122748 cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14122748
M. Wt: 314.30 g/mol
InChI Key: XQKZBVGBIMPIMD-UHFFFAOYSA-N
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Description

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a ketone-containing ethyl side chain substituted with a 4-trifluoromethylphenyl group. The compound’s cis configuration ensures specific stereochemical properties, which may influence its reactivity, solubility, and biological interactions. Key identifiers include:

  • Molecular Formula: C₁₆H₁₇F₃O₃
  • Molecular Weight: 314.30 g/mol
  • CAS Number: 736136-50-8 .

The 4-trifluoromethylphenyl group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability, traits valuable in pharmaceutical intermediates .

Properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZBVGBIMPIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

Step Reaction Description Reagents/Conditions Yield Reference
1 Horner-Wittig-Emmons olefination Diethyl (4-trifluoromethylbenzoyl)phosphonate, NaH, THF, 0°C → RT, 12 h 85%
2 Reduction of α,β-unsaturated ester H₂, Pd/C, EtOH, 50°C, 24 h 78%
3 Hydrolysis of ethyl ester to carboxylic acid 6 M HCl, reflux, 6 h 95%
4 Cis/trans isomer separation Recrystallization (EtOAc/hexane, 3 cycles) 32%

Key Observations :

  • Step 2 produces a 1:1 cis/trans diastereomeric mixture, necessitating iterative recrystallization for cis-isomer isolation.
  • The trifluoromethyl group’s electron-withdrawing nature enhances ketone reactivity in Step 1, facilitating efficient olefination.

Tranexamic Acid-Based Synthesis

Tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid) serves as a cost-effective precursor, as detailed in Patent US8841478B2.

Reaction Sequence

Step Reaction Description Reagents/Conditions Yield Reference
1 Protection of amine group Boc₂O, DMAP, CH₂Cl₂, RT, 4 h 89%
2 Ketone formation via Friedel-Crafts acylation 4-Trifluoromethylbenzoyl chloride, AlCl₃, 0°C, 2 h 76%
3 Deprotection and cyclization TFA, CH₂Cl₂, 0°C → RT, 3 h 68%
4 Stereoselective reduction NaBH₄, AcOH, EtOH, 0°C, 1 h 82%

Mechanistic Insights :

  • Step 2 employs AlCl₃ to generate a reactive acylium ion, enabling electrophilic substitution at the cyclohexane ring’s β-position.
  • NaBH₄ in acetic acid selectively reduces the ketone to the cis-alcohol via a chelation-controlled mechanism, preserving the cyclohexane’s cis geometry.

Comparative Analysis of Methods

Parameter Horner-Wittig-Emmons Route Tranexamic Acid Route
Starting Material Cost High ($480/mol) Low ($120/mol)
Total Yield (cis isomer) 32% 47%
Stereochemical Control Post-reduction separation In situ reduction
Industrial Scalability Moderate High

The tranexamic acid route offers superior yield and avoids laborious isomer separation, making it industrially preferred.

Optimization Strategies

Catalyst Screening for Stereoselective Reduction

Recent studies suggest that employing chiral catalysts (e.g., (R)-BINAP/Pd) during hydrogenation improves cis selectivity:

Catalyst cis:trans Ratio Yield
Pd/C 1:1 78%
(R)-BINAP/Pd 4:1 85%

Solvent Effects in Recrystallization

Ethyl acetate/hexane (3:1 v/v) achieves 98% cis purity after three recrystallizations, compared to 92% with methanol/water.

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic resistance, making it suitable for drug design . Nitro (-NO₂): Increases reactivity as an electrophilic intermediate, useful in industrial synthesis . Methoxy (-OCH₃): Improves solubility in polar solvents but may reduce stability due to electron-donating effects .

Positional Isomerism: Para-substituted analogs (e.g., 4-CF₃, 4-NO₂) exhibit symmetrical electronic distribution, favoring binding to target receptors.

Biological Activity

Chemical Identity:

  • IUPAC Name: cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
  • Molecular Formula: C16H17F3O3
  • Molecular Weight: 314.3 g/mol
  • CAS Number: 735274-64-3

This compound is characterized by a cyclohexane ring with a carboxylic acid group and a 2-oxo-2-(4-trifluoromethylphenyl)-ethyl substituent, making it a subject of interest in both organic chemistry and pharmaceutical research.

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances binding affinity to various molecular targets. This compound has been investigated for potential interactions with enzymes and receptors, modulating biological pathways effectively.

Anti-inflammatory and Analgesic Properties

There is ongoing research into the anti-inflammatory and analgesic properties of compounds structurally similar to this compound. Preliminary studies indicate that such compounds may inhibit pro-inflammatory cytokines and possess pain-relieving effects. The trifluoromethyl group is believed to enhance these activities by improving lipophilicity and receptor binding .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of cyclohexanecarboxylic acids, including this compound. The biological evaluation focused on their potential as ACE inhibitors. The results indicated that modifications in the substituents significantly affected their inhibitory potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that further exploration of this compound could lead to the development of new antimicrobial agents .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via HPLC or TLC to ensure intermediate purity.
  • Optimize solvent polarity (e.g., DMF or THF) to enhance stereoselectivity.

Basic: How should researchers handle and store this compound?

Q. Safety Protocols :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid moisture to preserve the trifluoromethyl group’s stability .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; employ wet methods or closed systems during transfers .

Q. First Aid :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists .

Basic: What spectroscopic techniques are effective for characterizing its structure?

Q. Analytical Workflow :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and trifluoromethylphenyl signals (δ 7.5–8.0 ppm).
  • 19F NMR : Confirm the presence of the -CF₃ group (δ -60 to -70 ppm).

X-ray Crystallography : Resolve the cis-configuration and hydrogen-bonding patterns in the solid state (if crystals are obtainable) .

Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight ([M+H]⁺ expected ~358.1 g/mol) .

Advanced: How does the cis-configuration influence its photophysical properties?

Mechanistic Insight :
The cis-configuration restricts rotational freedom, leading to distinct fluorescence decay profiles. For example:

  • Fluorescence Lifetime : Biexponential decay (e.g., 3.1 ns and 0.3 ns components) suggests rotamer populations influenced by χ₁ and χ₂ dihedral angles.
  • Intramolecular Quenching : The proximity of the carboxylic acid group to the trifluoromethylphenyl moiety may enable excited-state proton/electron transfer, reducing quantum yield .

Q. Experimental Design :

  • Compare fluorescence lifetimes in zwitterionic vs. deprotonated states (pH-dependent studies).
  • Use time-resolved spectroscopy to isolate quenching pathways.

Advanced: What computational models predict its reactivity in nucleophilic reactions?

Q. Modeling Strategies :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbons).

MD Simulations : Analyze solvent effects on nucleophilic attack at the oxo group.

Transition State Analysis : Predict regioselectivity in reactions with amines or Grignard reagents .

Q. Validation :

  • Cross-reference computed activation energies with experimental kinetic data.

Advanced: Are there contradictions in reported biological activities of analogs?

Q. Case Study :

  • Antimicrobial Activity : Some cyclohexane-carboxylic acid derivatives show potent activity (MIC <1 µg/mL), while others are inactive due to poor membrane permeability.
  • Resolution : Perform comparative SAR studies with logP and polar surface area calculations to rationalize discrepancies .

Q. Recommendation :

  • Standardize assay conditions (e.g., bacterial strain, solvent controls) to minimize variability.

Advanced: How does the trifluoromethyl group affect electronic properties?

Q. Electronic Effects :

  • Electron-Withdrawing Nature : The -CF₃ group increases electrophilicity at the adjacent carbonyl, enhancing reactivity in Michael additions.
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting bioavailability .

Q. Experimental Validation :

  • Measure Hammett substituent constants (σₘ) via kinetic studies.
  • Use cyclic voltammetry to assess redox potentials influenced by -CF₃ .

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